molecular formula C21H15N3O4 B11555020 2-(6-methyl-1,3-benzoxazol-2-yl)-4-{[(E)-(4-nitrophenyl)methylidene]amino}phenol

2-(6-methyl-1,3-benzoxazol-2-yl)-4-{[(E)-(4-nitrophenyl)methylidene]amino}phenol

Cat. No.: B11555020
M. Wt: 373.4 g/mol
InChI Key: FAEAEOLFGZUQER-UHFFFAOYSA-N
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Description

2-(6-METHYL-1,3-BENZOXAZOL-2-YL)-4-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]PHENOL is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by its unique structure, which includes a benzoxazole ring fused with a phenol group and a nitrophenylmethylideneamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-METHYL-1,3-BENZOXAZOL-2-YL)-4-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]PHENOL typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzoxazole Ring: The initial step involves the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions to form the benzoxazole ring.

    Introduction of Methyl Group: The methyl group is introduced at the 6th position of the benzoxazole ring through alkylation reactions using methylating agents such as methyl iodide.

    Formation of Schiff Base: The final step involves the condensation of the benzoxazole derivative with 4-nitrobenzaldehyde in the presence of a suitable catalyst to form the Schiff base, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(6-METHYL-1,3-BENZOXAZOL-2-YL)-4-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]PHENOL undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic substitution reactions can occur at the benzoxazole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino-substituted derivatives.

    Substitution: Halogenated or sulfonated benzoxazole derivatives.

Scientific Research Applications

2-(6-METHYL-1,3-BENZOXAZOL-2-YL)-4-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]PHENOL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as an antimicrobial and anticancer agent.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(6-METHYL-1,3-BENZOXAZOL-2-YL)-4-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]PHENOL involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    2-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL: Lacks the nitrophenylmethylideneamino substituent, resulting in different chemical properties and applications.

    4-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]PHENOL: Lacks the benzoxazole ring, affecting its biological activity and mechanism of action.

Uniqueness

2-(6-METHYL-1,3-BENZOXAZOL-2-YL)-4-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]PHENOL is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C21H15N3O4

Molecular Weight

373.4 g/mol

IUPAC Name

2-(6-methyl-1,3-benzoxazol-2-yl)-4-[(4-nitrophenyl)methylideneamino]phenol

InChI

InChI=1S/C21H15N3O4/c1-13-2-8-18-20(10-13)28-21(23-18)17-11-15(5-9-19(17)25)22-12-14-3-6-16(7-4-14)24(26)27/h2-12,25H,1H3

InChI Key

FAEAEOLFGZUQER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=C(C=CC(=C3)N=CC4=CC=C(C=C4)[N+](=O)[O-])O

Origin of Product

United States

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